N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-11-12(2)17-10-19(16(11)20)6-5-18-25(21,22)13-3-4-14-15(9-13)24-8-7-23-14/h3-4,9-10,18H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGFTKSHFIBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide usually involves a multistep process:
Preparation of Intermediates: Initial steps might include the synthesis of 4,5-dimethyl-6-oxopyrimidine, which can be done through the cyclization of appropriate precursors.
Formation of the Core Structure: The next steps include the attachment of the pyrimidinyl group to an ethyl chain and its subsequent connection to the benzo[d][1,4]dioxine nucleus.
Sulfonamide Introduction:
Industrial Production Methods
In an industrial context, production might be optimized to large-scale methods, often involving continuous flow processes to ensure higher yields and lower production costs. Catalysis, process optimization, and the use of green chemistry principles could be utilized to enhance the efficiency and environmental friendliness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, primarily:
Oxidation: Under oxidative conditions, this compound can form sulfonic acid derivatives.
Reduction: The compound can be reduced to amines or other simpler structures.
Substitution: The sulfonamide group can be a good leaving group, allowing for nucleophilic substitutions.
Cyclization: Potential for cyclization under specific conditions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Use of strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Common nucleophiles like alkyl halides or organometallic reagents in appropriate solvents.
Cyclization: Conditions such as elevated temperatures or the presence of catalysts to induce ring closure.
Major Products
Oxidation Products: Sulfonic acids, potential for formation of sulfones.
Reduction Products: Amines, potentially reduced heterocyclic compounds.
Substitution Products: Varied based on the nucleophile used, leading to new functionalized compounds.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial activity. The mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, leading to impaired DNA replication and cell division.
Case Studies
- Bacterial Inhibition : Studies have shown that this compound effectively inhibits both Gram-positive and Gram-negative bacterial strains. For instance, it demonstrated notable activity against Escherichia coli and Staphylococcus aureus, suggesting its utility in treating bacterial infections .
- Synergistic Effects : In combination with other antibiotics, this compound has shown synergistic effects that enhance overall antibacterial efficacy. This could lead to lower dosages required for treatment and reduced side effects .
Potential Therapeutic Uses
Beyond its antimicrobial properties, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may have applications in:
- Cancer Research : Preliminary studies suggest that similar compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .
- Inflammatory Diseases : The anti-inflammatory properties of sulfonamides indicate potential use in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4,5-Dimethyl-6-thiopyrimidin-1(6H)-yl)-N-butyramide | Contains sulfur instead of oxygen in the pyrimidine ring | May exhibit different biological activities due to sulfur's properties |
| N,N-Dimethyl-4-oxo-4-phenylbutanamide | Lacks the pyrimidine structure; simpler amide linkage | Focused more on central nervous system effects |
| 2-(4,5-Dimethylpyrimidin-2(1H)-yl)-N-butyramide | Similar pyrimidine base but lacks oxo group | Potentially different reactivity due to structural variations |
This table illustrates how this compound stands out due to its complex functional groups and potential biological activities.
Mechanism of Action
The effects of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide are primarily due to its ability to interact with enzymes and proteins. The sulfonamide group can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in antibacterial strategies where sulfonamides disrupt bacterial folate synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to derivatives within the benzodioxine, sulfonamide, and pyrimidinone families. Below is a detailed analysis based on available evidence:
Benzodioxine-Sulfonamide Analogues
A key analogue is 6-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonylamino)hexanoic acid (), which shares the benzodioxine-sulfonamide motif but differs in the linker and terminal group. Here, the sulfonamide connects to a hexanoic acid chain instead of the pyrimidinone-ethyl group. This difference likely impacts solubility and target specificity:
- Pyrimidinone-ethyl linker: Adds hydrogen-bonding capacity (via the pyrimidinone carbonyl) and steric bulk from methyl substituents, possibly improving target affinity .
Pyrimidinone Derivatives
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () feature a 2-oxotetrahydropyrimidinyl group. Unlike the target compound’s planar, fully unsaturated pyrimidinone ring, this derivative has a saturated tetrahydropyrimidinone, which reduces aromaticity and alters conformational flexibility. The dimethylphenoxy and diphenylhexane substituents suggest a focus on hydrophobic interactions, contrasting with the target’s benzodioxine-mediated balance of lipophilicity and polarity .
Benzodioxine-Pyridine Hybrids
6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () replaces the sulfonamide with a pyridine-amine group. The dimethylaminomethylphenyl substituent introduces a basic tertiary amine, likely increasing water solubility and enabling pH-dependent ionization. The absence of the sulfonamide and pyrimidinone groups limits direct comparison but highlights structural diversity within benzodioxine-based compounds .
Data Table: Structural and Molecular Comparison
Functional Implications of Structural Differences
- Hydrophobicity: The target’s benzodioxine and pyrimidinone groups confer moderate lipophilicity, whereas ’s hexanoic acid increases hydrophilicity.
- Target Binding: The pyrimidinone’s carbonyl group may mimic natural substrates in enzyme-binding pockets, a feature absent in ’s pyridine hybrid.
- Synthetic Complexity : ’s multi-ring system and stereochemistry suggest higher synthetic difficulty compared to the target’s simpler architecture.
Biological Activity
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a pyrimidine ring and a sulfonamide group, which are known for their diverse applications as antimicrobial agents and in other therapeutic contexts.
Chemical Structure and Properties
The compound can be summarized with the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 342.39 g/mol
- CAS Number : 1396866-64-0
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound primarily involves the inhibition of enzymes crucial for folate synthesis. Sulfonamides generally act by inhibiting dihydropteroate synthase (DHPS), an enzyme involved in the bacterial folate biosynthesis pathway. This inhibition leads to the disruption of DNA replication and cell division in microbial cells, making this compound potentially effective as an antimicrobial agent .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are widely recognized for their effectiveness against various bacterial strains. The specific compound under consideration may also demonstrate similar activity, although further empirical studies are required to confirm its efficacy against specific pathogens.
Case Studies and Research Findings
- Anticonvulsant Activity : A related study evaluated the anticonvulsant properties of pyrimidine derivatives. Although the specific compound was not tested, the study highlighted the importance of structural components in influencing biological activity, suggesting that modifications to the pyrimidine ring could enhance therapeutic effects .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of similar compounds to biological targets such as GABA receptors. These studies suggest that structural modifications can lead to improved interactions with these receptors, potentially enhancing anxiolytic or anticonvulsant effects .
- Synthesis and Evaluation : The synthesis of related sulfonamide compounds has been documented, with evaluations indicating varying degrees of biological activity based on structural characteristics. For example, derivatives with different substituents on the pyrimidine ring showed differences in antimicrobial potency .
Table 2: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Potential efficacy against bacterial strains |
| Anticonvulsant Activity | Structural modifications enhance activity |
| Molecular Docking Studies | Predictive binding affinities to receptors |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of sulfonamide derivatives like this compound typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Temperature control : Reactions are often conducted at reflux (80–120°C) to balance reactivity and stability of intermediates .
- Catalysts : Mild bases (e.g., KCO) or coupling agents (e.g., HATU) improve sulfonamide bond formation .
Optimization : Use fractional factorial design (FFD) to screen variables (solvent, temperature, stoichiometry) and reduce experimental iterations .
Advanced: How can computational methods guide the design of derivatives with improved bioactivity?
Answer:
Advanced computational workflows, such as those developed by ICReDD, integrate quantum chemical calculations (e.g., DFT) and molecular docking to:
- Predict binding affinities to target enzymes (e.g., carbonic anhydrase) by analyzing sulfonamide interactions with active sites .
- Screen substituent effects (e.g., methyl groups on pyrimidinone) using Hammett σ constants or frontier molecular orbital (FMO) analysis .
Example : Replace the dihydrobenzo[d]ioxine moiety with bioisosteres (e.g., tetrahydrofuran) to enhance solubility while retaining activity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of sulfonamide formation and pyrimidinone substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (<1 ppm error) and detects byproducts .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
Answer:
Contradictions in bioactivity (e.g., varying IC values across assays) may arise from off-target interactions or pharmacokinetic variability. Methodological solutions include:
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify unintended targets .
- Metabolic stability assays : Evaluate hepatic microsomal clearance to correlate in vitro and in vivo results .
Case study : If the compound shows poor membrane permeability (high logP), introduce hydrophilic groups (e.g., hydroxyl) via late-stage functionalization .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Photostability : Store in amber vials at -20°C to prevent degradation of the dihydrobenzo[d]ioxine moiety .
- Hydrolytic stability : Avoid aqueous buffers at pH >8, as sulfonamides undergo hydrolysis under alkaline conditions .
- Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition onset temperatures (>150°C) .
Advanced: How can reaction engineering improve scalability for preclinical studies?
Answer:
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time .
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes yield and minimizes waste .
Basic: What are the key functional groups influencing this compound’s reactivity?
Answer:
- Sulfonamide (-SONH-) : Acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition .
- Pyrimidinone ring : Electron-deficient carbonyl group participates in π-π stacking with aromatic residues .
- Ethyl linker : Adjust length to balance conformational flexibility and target engagement .
Advanced: How can molecular dynamics (MD) simulations predict aggregation tendencies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
